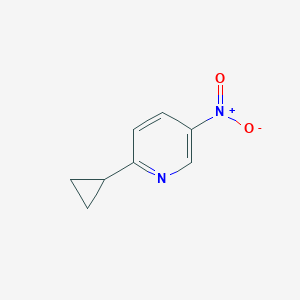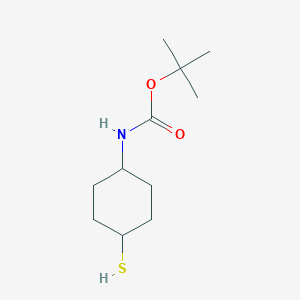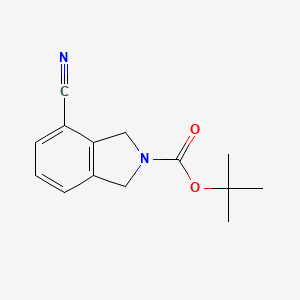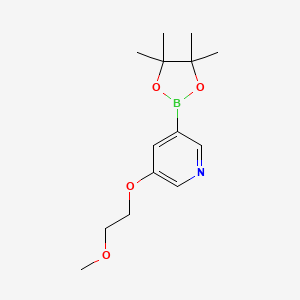
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile
Descripción general
Descripción
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile, also known as 4-Fluorophenyl-2-methylbutanenitrile, is a compound that has recently been studied for its potential applications in a variety of scientific research fields. This compound has a wide range of potential applications in areas such as biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis and reactivity of 4-phenyl-3-oxobutanenitrile derivatives have been extensively studied, revealing their versatility as starting materials for the synthesis of polyfunctionally substituted heterocycles (Khalik, 1997). This research has contributed to the development of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, showcasing the potential of these compounds in creating diverse heterocyclic structures.
Fluoropolymer Synthesis in Supercritical Carbon Dioxide
Fluoropolymers, known for their high-performance properties, have been synthesized in environmentally friendly supercritical carbon dioxide, circumventing the need for harmful chlorofluorocarbons (CFCs). This method utilizes highly fluorinated acrylic monomers, offering a sustainable approach to producing these technologically critical materials (DeSimone, Guan, Elsbernd, 1992).
Molecular Structure and Reactivity
The novel 1,4-N-->O migration observed in a bicalutamide derivative during N-methylation highlights the intriguing reactivity of fluorophenyl compounds. This study sheds light on the structural transformations possible with these compounds, offering insights into their chemical behavior (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, Miller, 2006).
Antimicrobial Activity of Schiff Bases
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of these compounds. This research not only contributes to the field of medicinal chemistry but also offers potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, Kamat, 2019).
Fluorescence Lifetime Imaging in Live Cells
The study of molecular rotors based on fluorophenyl compounds for measuring the viscosity of live cells via fluorescence lifetime imaging (FLIM) represents a novel application in biophysical research. This method provides a sensitive and versatile tool for assessing intracellular viscosity, which is crucial for understanding cellular functions and processes (Kuimova, Yahioglu, Levitt, Suhling, 2008).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-4-2-3-5-10(9)12/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSPMDSBJGVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)


![Tert-butyl 6-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B1526057.png)



![2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine](/img/structure/B1526068.png)


![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)

